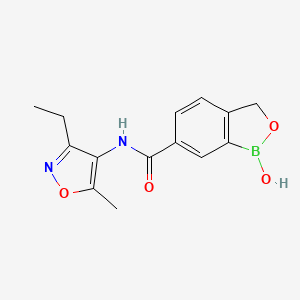![molecular formula C15H21N3O B7358971 2-[4-Amino-2-(3-methyl-2-propan-2-ylimidazol-4-yl)phenyl]ethanol](/img/structure/B7358971.png)
2-[4-Amino-2-(3-methyl-2-propan-2-ylimidazol-4-yl)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Amino-2-(3-methyl-2-propan-2-ylimidazol-4-yl)phenyl]ethanol, also known as AMPEA, is a synthetic compound that belongs to the class of phenethylamines. It has been widely used in scientific research for its potential therapeutic effects on neurological disorders.
Mécanisme D'action
The exact mechanism of action of 2-[4-Amino-2-(3-methyl-2-propan-2-ylimidazol-4-yl)phenyl]ethanol is not fully understood. However, it is believed to act as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By binding to the AMPA receptor, this compound enhances the receptor's activity, leading to an increase in synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in memory and learning. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-Amino-2-(3-methyl-2-propan-2-ylimidazol-4-yl)phenyl]ethanol in lab experiments is its potency and selectivity for the AMPA receptor. This allows researchers to study the effects of AMPA receptor modulation on cognitive function and neurological disorders. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for the study of 2-[4-Amino-2-(3-methyl-2-propan-2-ylimidazol-4-yl)phenyl]ethanol. One area of research is the development of more potent and selective AMPA receptor modulators. Additionally, researchers are exploring the use of this compound in combination with other drugs for the treatment of neurological disorders. Finally, there is ongoing research into the long-term effects of this compound on cognitive function and neurological health.
Méthodes De Synthèse
The synthesis of 2-[4-Amino-2-(3-methyl-2-propan-2-ylimidazol-4-yl)phenyl]ethanol involves a series of chemical reactions. The starting material is 4-nitrobenzaldehyde, which is converted into 4-nitrophenylethanol through a reduction reaction using sodium borohydride. The resulting compound is then converted into 4-amino-2-(3-methyl-2-propan-2-ylimidazol-4-yl)phenylethanol through a series of chemical reactions involving different reagents and catalysts.
Applications De Recherche Scientifique
2-[4-Amino-2-(3-methyl-2-propan-2-ylimidazol-4-yl)phenyl]ethanol has been extensively studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to enhance memory and learning in animal models of Alzheimer's disease and improve motor function in animal models of Parkinson's disease. Additionally, this compound has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propriétés
IUPAC Name |
2-[4-amino-2-(3-methyl-2-propan-2-ylimidazol-4-yl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10(2)15-17-9-14(18(15)3)13-8-12(16)5-4-11(13)6-7-19/h4-5,8-10,19H,6-7,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHQOMUOROYFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)C2=C(C=CC(=C2)N)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol](/img/structure/B7358894.png)
![2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol](/img/structure/B7358898.png)
![2-[4-Amino-2-[3-[1-(aminomethyl)cyclopropyl]phenyl]phenyl]ethanol](/img/structure/B7358900.png)
![2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol](/img/structure/B7358904.png)
![2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol](/img/structure/B7358907.png)
![{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid](/img/structure/B7358922.png)
![1-hydroxy-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358925.png)

![(4-{3-[3-(Trifluoromethyl)phenyl]pyrrolidine-1-carbonyl}phenyl)boronic acid](/img/structure/B7358933.png)
![(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358940.png)
![(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358941.png)
![N-[2-[[1-(methylamino)cyclobutyl]methylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358961.png)

![[2-(Difluoromethyl)-2-methylmorpholin-4-yl]-(1,1-dioxo-2,5-dihydrothiophen-3-yl)methanone](/img/structure/B7358988.png)